What is the chemical structure of (R)-Butyryl Carnitine-d5 Chloride
What is the chemical structure of (R)-Butyryl Carnitine-d5 Chloride
An In-Depth Technical Guide to (R)-Butyryl Carnitine-d5 Chloride
Executive Summary
(R)-Butyryl Carnitine-d5 Chloride is a high-purity, stable isotope-labeled version of the endogenous acylcarnitine, Butyryl-L-carnitine. Its design incorporates five deuterium atoms on the butyryl moiety, rendering it an indispensable tool for modern bioanalytical research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and, most critically, its application as an internal standard in quantitative mass spectrometry. We will explore the underlying principles of isotope dilution mass spectrometry, present a detailed experimental workflow for its use in biological matrices, and discuss its significance in the broader context of metabolomics and the diagnosis of metabolic disorders. This document is intended for researchers and scientists in drug development and clinical diagnostics who require a robust understanding of this critical analytical standard.
Introduction: The Role of Acylcarnitines and the Need for Isotopic Labeling
L-Carnitine and its acylated derivatives are fundamental to cellular energy metabolism. They form a shuttle system responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] Acylcarnitines are formed when a fatty acid's acyl group is transferred to carnitine, a process catalyzed by carnitine acyltransferases.[1]
The profile of various acylcarnitines in biological fluids like blood and urine serves as a powerful diagnostic indicator for numerous inborn errors of metabolism, particularly fatty acid oxidation disorders.[3][4] An abnormal accumulation of a specific acylcarnitine, such as butyryl carnitine, can pinpoint a defect in the metabolic pathway.[3]
Accurate quantification of these biomarkers is therefore paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][4] The most reliable quantification method in LC-MS/MS is isotope dilution, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[3] (R)-Butyryl Carnitine-d5 Chloride is precisely such a standard. Because it is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences identical ionization efficiency and matrix effects in the mass spectrometer. However, its increased mass (due to the five deuterium atoms) allows it to be distinguished from the native compound, enabling precise and accurate quantification by correcting for sample loss during preparation and instrumental variability.[3][5]
Physicochemical Properties and Chemical Structure
The fundamental characteristics of (R)-Butyryl Carnitine-d5 Chloride are summarized below. This information is critical for method development, solution preparation, and data interpretation.
| Property | Value |
| Chemical Name | (R)-Butyryl Carnitine-d5 Chloride |
| Synonyms | (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Inner Salt |
| Molecular Formula | C₁₁H₁₇D₅ClNO₄ |
| Molecular Weight | 272.78 g/mol |
| Appearance | Typically a white to off-white solid |
| Chirality | (R)-enantiomer (corresponds to L-carnitine) |
| Unlabeled CAS Number | 162067-50-7 |
Chemical Structure Visualization
The diagram below illustrates the molecular structure of (R)-Butyryl Carnitine-d5 Chloride, highlighting the stereochemistry at the carnitine backbone and the precise location of the five deuterium atoms on the butyryl acyl chain.
Caption: Chemical structure of (R)-Butyryl Carnitine-d5 Chloride.
Synthesis and Quality Control
While custom synthesis protocols are proprietary, a general and logical synthetic route can be inferred from established organic chemistry principles.[4][6] The synthesis would involve the esterification of (R)-Carnitine with a deuterated butyrylating agent.
-
Preparation of Deuterated Butyryl Chloride: The synthesis starts with a commercially available deuterated precursor, such as butyric acid-d7. This is then converted to the more reactive butyryl-d5 chloride (or a similar activated species). A common method for this conversion is treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[7]
-
Esterification: (R)-Carnitine hydrochloride is then reacted with the deuterated butyryl chloride. This reaction forms the ester linkage, yielding the final product, (R)-Butyryl Carnitine-d5 Chloride.[6]
-
Purification and Quality Control: The crude product is purified, typically using recrystallization or chromatographic techniques, to remove unreacted starting materials and byproducts. The final product's identity, purity, and isotopic enrichment are rigorously confirmed using:
-
Mass Spectrometry (MS): To verify the correct mass-to-charge ratio for the deuterated molecule and confirm high isotopic purity (e.g., >99% D).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the specific positions of the deuterium labels by observing the absence of proton signals at the deuterated sites.
-
Core Application: Quantitative Analysis via Isotope Dilution LC-MS/MS
The primary and most critical application of (R)-Butyryl Carnitine-d5 Chloride is as an internal standard for the accurate quantification of endogenous butyryl carnitine in complex biological samples.[3][5][8]
Principle of Self-Validation
The protocol's trustworthiness is rooted in the principle of isotope dilution. The SIL-IS is added at a known concentration to the unknown sample at the very beginning of the workflow. From that point forward, any loss of analyte during extraction, centrifugation, or transfer will be mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, the instrument measures the response ratio of the analyte to the standard. Because both have been equally affected by processing inconsistencies and matrix effects, this ratio remains constant and directly corresponds to the analyte's initial concentration. This internal correction system provides a self-validating measurement for each individual sample.
Experimental Protocol: Quantification in Human Plasma
This section details a standard operating procedure for the analysis of butyryl carnitine in plasma.
1. Materials and Reagents:
-
(R)-Butyryl Carnitine-d5 Chloride (Internal Standard Stock)
-
(R)-Butyryl Carnitine Chloride (Analyte Calibration Standard)
-
Human Plasma (K₂EDTA)
-
Methanol (LC-MS Grade), chilled to -20°C
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
96-well collection plates and protein precipitation plates
2. Procedure:
-
Prepare Calibration Curve Standards: Serially dilute the (R)-Butyryl Carnitine Chloride standard in a surrogate matrix (e.g., charcoal-stripped plasma or water) to create a series of calibrators ranging from approximately 5 nM to 5000 nM.
-
Sample Preparation (Protein Precipitation):
-
To each well of a 96-well plate, add 20 µL of sample (calibrator, QC, or unknown plasma).
-
Add 100 µL of the Internal Standard Working Solution (e.g., (R)-Butyryl Carnitine-d5 Chloride at 250 ng/mL in cold methanol). The cold methanol serves to precipitate plasma proteins. Rationale: Protein precipitation is a rapid and effective method to remove the majority of interfering macromolecules from the plasma, which would otherwise clog the LC column and suppress MS ionization.[9]
-
Seal the plate and vortex for 2 minutes at 1000 rpm. Rationale: Vortexing ensures thorough mixing of the sample with the precipitation solvent and internal standard, guaranteeing complete protein denaturation and extraction of the analyte.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C. Rationale: Centrifugation pellets the precipitated proteins, leaving the supernatant containing the analyte and internal standard clear for analysis.
-
-
Transfer and Injection:
-
Carefully transfer 80 µL of the supernatant to a new 96-well collection plate.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
-
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: A C18 column provides good retention and separation for moderately polar molecules like acylcarnitines.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol
-
Gradient: A linear gradient from ~5% B to 95% B over several minutes.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
4. MRM Transitions:
The instrument is set to monitor the specific transition of the precursor ion to a characteristic product ion for both the analyte and the internal standard. For acylcarnitines, a common fragmentation involves the neutral loss of the acyl group and cleavage near the quaternary amine, often yielding a fragment at m/z 85 or 99.[3][10]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| (R)-Butyryl Carnitine | m/z 232.2 | m/z 85.1 | Characteristic carnitine backbone fragment |
| (R)-Butyryl Carnitine-d5 Chloride | m/z 237.2 | m/z 85.1 | Fragment is unlabeled, mass shift is in Q1 |
Workflow Visualization
The following diagram outlines the key steps in the bioanalytical workflow.
Sources
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]
- 4. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. waters.com [waters.com]
- 9. sciex.com [sciex.com]
- 10. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
